N-[1H-Indol-3-YL-acetyl]glycine acid
Overview
Description
Synthesis Analysis
The synthesis of indolyl derivatives like N-[1H-Indol-3-yl-acetyl]glycine acid often involves complex reactions. For example, indole-3-acetylglutamate was isolated from seeds of Glycine max L. through gas chromatography/mass spectrometry of the bis-methyl ester, showcasing one method of synthesizing indole-related compounds (Epstein, Baldi, & Cohen, 1986). Another approach involves the reaction of indolyl boronic acid with glyoxylic acid using chiral methylbenzylamine as the chiral auxiliary, demonstrating a method for synthesizing optically active α-indolyl N-substituted glycines with high diastereoselectivity (Jiang, Yang, & Gu, 2001).
Molecular Structure Analysis
The molecular structure of compounds like N-[1H-Indol-3-yl-acetyl]glycine acid can be elucidated using various spectroscopic techniques. The structure of related compounds has been determined through extensive spectroscopic analysis, including 1D- and 2D-NMR (HSQC, HMBC, and COSY) and MS experiments, which helps in understanding the complex molecular architecture of these compounds (Luo et al., 2013).
Chemical Reactions and Properties
Indolyl derivatives engage in various chemical reactions, offering insights into their chemical behavior. For example, the Friedel-Crafts reaction of indoles with an N-tert-butanesulfinylimino ester presents an efficient method for the synthesis of highly enantiomerically enriched alpha-(3-indolyl)glycines, highlighting the chemical reactivity of indole-containing compounds (Ji & Xu, 2010).
Physical Properties Analysis
The physical properties of N-[1H-Indol-3-yl-acetyl]glycine acid and similar compounds, such as solubility, melting point, and crystal structure, are essential for their application in various fields. A crystal-state structural analysis of N-monochloroacetylated glycines, for instance, provides valuable information about the preferred crystal-state and solution conformations, contributing to our understanding of the physical characteristics of these compounds (Valle et al., 1986).
Scientific Research Applications
Tracing Nitrogen Metabolites in Drug Discovery : A method developed can trace nitrogen-containing metabolites of glycine, aiding in drug discovery studies targeting enzymes related to amino acid metabolism (Lin-na Liu et al., 2015).
Role in Metabolic Regulation and Health : Glycine plays a crucial role in metabolic regulation, anti-oxidative reactions, and neurological function. It is used in preventing tissue injury, enhancing protein synthesis, and improving immunity (Weiwei Wang et al., 2013).
Influence on Neurotransmitter Release : Glycine increases the calcium-dependent release of norepinephrine in rat hippocampus slices, indicating a glycine site in the brain (C. J. Schmidt & V. L. Taylor, 1990).
Benefits in Metabolic Disorders : Glycine supplementation has beneficial effects in conditions like obesity, type 2 diabetes, and non-alcoholic fatty liver disease (A. Alves et al., 2019).
Applications in Plant Tissue Culture : N-(indol-3-ylacetyl)amino acids promote unorganized callus growth in plant tissue cultures, with growth-promoting activities decreasing with molecular size and the involvement of certain amino acids (M. Soskic et al., 1995).
NMDA Receptor Studies : Indole-2-carboxylic acid, a derivative, inhibits the potentiation by glycine of NMDA-gated current, useful in defining the interaction of glycine with NMDA receptors (J. E. Huettner, 1989).
Potential Medical Applications : New glycine derivatives and indole alkaloids have been identified with potential medical applications (Du-Qiang Luo et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-[[2-(1H-indol-3-yl)acetyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11(14-7-12(16)17)5-8-6-13-10-4-2-1-3-9(8)10/h1-4,6,13H,5,7H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXXLJMIHMIOIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332228 | |
Record name | N-[1H-INDOL-3-YL-ACETYL]GLYCINE ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1H-Indol-3-YL-acetyl]glycine acid | |
CAS RN |
13113-08-1 | |
Record name | N-[1H-INDOL-3-YL-ACETYL]GLYCINE ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indole-3-acetylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240661 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.